molecular formula C15H10N4O7 B11686235 3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide

3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide

Cat. No.: B11686235
M. Wt: 358.26 g/mol
InChI Key: QREOLHMOASQEKU-FRKPEAEDSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzodioxole moiety, which is a bicyclic structure containing a benzene ring fused with a dioxole ring, and a dinitrobenzohydrazide moiety, which includes two nitro groups attached to a benzene ring with a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation of 3,5-dinitrobenzohydrazide with 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and benzohydrazide moieties.

    Reduction: Amino derivatives of the benzohydrazide moiety.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways .

Properties

Molecular Formula

C15H10N4O7

Molecular Weight

358.26 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H10N4O7/c20-15(10-4-11(18(21)22)6-12(5-10)19(23)24)17-16-7-9-1-2-13-14(3-9)26-8-25-13/h1-7H,8H2,(H,17,20)/b16-7+

InChI Key

QREOLHMOASQEKU-FRKPEAEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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